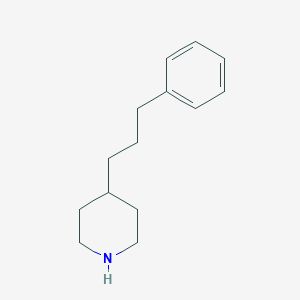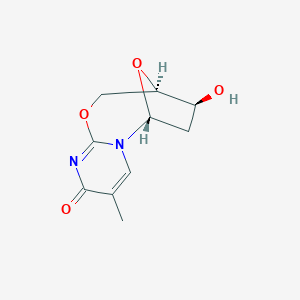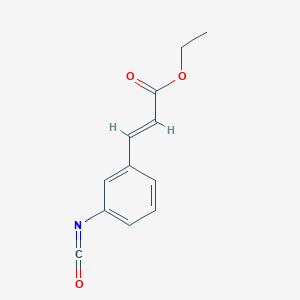
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, also known as IPE or isocyanate phenyl ester, is an organic compound that has been extensively studied for its potential applications in various fields of science, including materials chemistry, polymer science, and biomedical research. IPE is a versatile compound that can be synthesized through a variety of methods and has been shown to exhibit unique properties that make it an attractive candidate for a wide range of applications.
作用機序
The exact mechanism of action of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is not yet fully understood, but it is believed to involve the formation of covalent bonds between the compound and the target material. This results in the modification of the surface properties of the material, leading to improved adhesion, biocompatibility, and other desirable characteristics.
生化学的および生理学的効果
Studies have shown that Ethyl 3-(3-isocyanatophenyl)prop-2-enoate does not exhibit any significant toxicity or adverse effects on living cells or organisms. However, further research is needed to fully understand the compound's effects on biological systems.
実験室実験の利点と制限
One of the main advantages of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its versatility, as it can be synthesized through a variety of methods and used in a wide range of applications. Additionally, the compound is relatively stable and easy to handle, making it a convenient choice for many laboratory experiments.
However, one limitation of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its potential reactivity with other compounds and materials, which can make it difficult to control in certain experimental settings. Additionally, the compound's precise mechanism of action is not yet fully understood, which can make it challenging to predict its effects in certain applications.
将来の方向性
There are many potential future directions for research on Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, including the development of new synthesis methods to improve yield and purity, as well as the exploration of new applications in fields such as drug delivery, tissue engineering, and nanotechnology. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on living systems, which could lead to new insights into its potential uses and limitations.
合成法
The synthesis of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate can be achieved through a number of different methods, including the reaction of phenyl isocyanate with ethyl acrylate in the presence of a catalyst, or through the reaction of phenyl isocyanate with ethyl vinyl ether. Other methods involve the use of different starting materials and reaction conditions to produce Ethyl 3-(3-isocyanatophenyl)prop-2-enoate in high yields and purity.
科学的研究の応用
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has been extensively studied for its potential applications in materials chemistry, particularly in the development of new polymers and resins. The compound has been shown to exhibit unique properties that make it an attractive candidate for use in the production of high-performance coatings, adhesives, and sealants.
In addition to its applications in materials science, Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has also been investigated for its potential use in biomedical research. Studies have shown that the compound can be used to modify the surface of various biomaterials, such as titanium implants, to improve their biocompatibility and reduce the risk of rejection by the body's immune system.
特性
CAS番号 |
19201-38-8 |
|---|---|
製品名 |
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate |
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
ethyl (E)-3-(3-isocyanatophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-6-10-4-3-5-11(8-10)13-9-14/h3-8H,2H2,1H3/b7-6+ |
InChIキー |
VUFWMWBNRFMIHW-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)N=C=O |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)N=C=O |
正規SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)N=C=O |
その他のCAS番号 |
19201-38-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



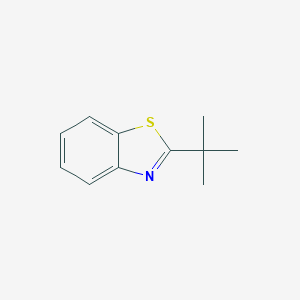
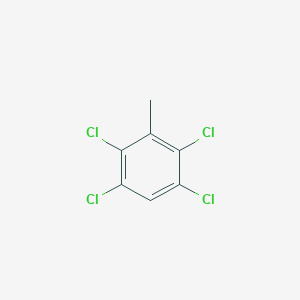
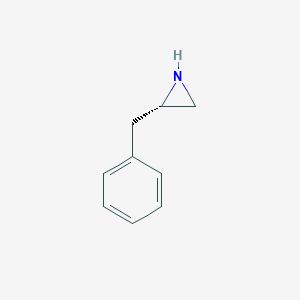
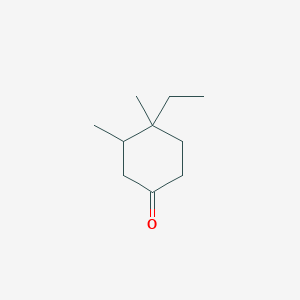
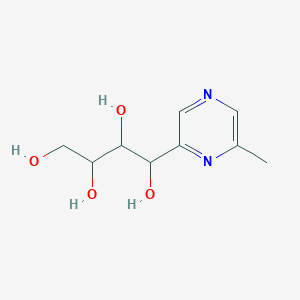
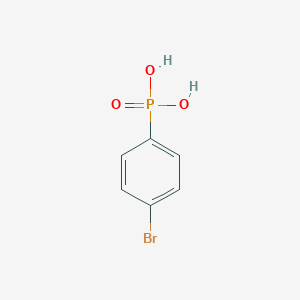
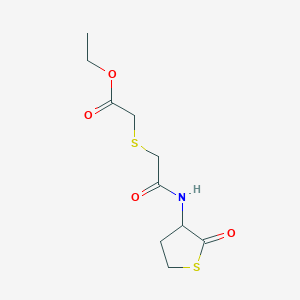
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
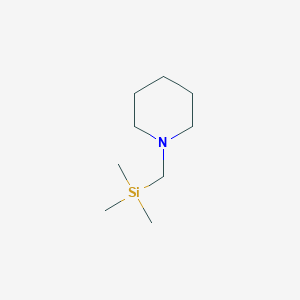
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
